3-Amino-7,8-dichloroquinoline dihydrochloride
Description
Properties
Molecular Formula |
C9H8Cl4N2 |
|---|---|
Molecular Weight |
286.0 g/mol |
IUPAC Name |
7,8-dichloroquinolin-3-amine;dihydrochloride |
InChI |
InChI=1S/C9H6Cl2N2.2ClH/c10-7-2-1-5-3-6(12)4-13-9(5)8(7)11;;/h1-4H,12H2;2*1H |
InChI Key |
KVYDJZYQWRSZQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=NC=C(C=C21)N)Cl)Cl.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Dihydrochloride Salt
The final product, this compound, is obtained by converting the free base into its dihydrochloride salt. This step typically involves treatment with hydrochloric acid, followed by purification through recrystallization to ensure the isolation of the pure dihydrochloride form. Recrystallization solvents commonly include water or mixed aqueous-organic solvents to maximize yield and purity.
Detailed Synthetic Route and Process Analysis
Based on the literature and patent data, the preparation can be summarized in the following steps:
| Step | Reactants/Intermediates | Conditions and Reagents | Outcome/Notes |
|---|---|---|---|
| 1 | 7-Chloro-8-methylquinoline | Chlorination in dichlorobenzene, 150–160°C, free-radical initiator (e.g., azoisobutyronitrile) | Formation of 3,7-dichloro-8-dichloromethylquinoline |
| 2 | 3,7-Dichloro-8-dichloromethylquinoline | Hydrolysis with sulfuric acid | Conversion to 3,7-dichloro-8-formylquinoline |
| 3 | 3,7-Dichloro-8-formylquinoline | Amination via nucleophilic substitution with ammonia | Introduction of amino group at 3-position (3-aminoquinoline derivative) |
| 4 | 3-Amino-7,8-dichloroquinoline (free base) | Treatment with hydrochloric acid, recrystallization | Formation and isolation of this compound |
This sequence highlights the importance of controlled chlorination and hydrolysis steps to obtain the correct substitution pattern on the quinoline ring before amination.
Process Optimization and Yield Considerations
Chlorination: The use of free-radical initiators and inert solvents like dichlorobenzene under controlled temperature is critical to avoid over-chlorination or formation of undesired isomers.
Hydrolysis: Acidic hydrolysis must be carefully timed and monitored to prevent degradation of sensitive intermediates.
Amination: Selection of amination conditions (temperature, solvent, ammonia concentration) affects the substitution efficiency and purity of the aminoquinoline.
Salt Formation: Conversion to the dihydrochloride salt enhances compound stability and facilitates purification by recrystallization.
Reported yields for related quinoline derivatives in analogous processes often range from 80% to over 90% per step, indicating efficient synthetic routes when optimized.
Research Data and Comparative Analysis
While direct research data specifically for this compound preparation is limited, insights can be drawn from related quinoline derivative syntheses such as 4,7-dichloroquinoline, a key intermediate in antimalarial drug synthesis. For example, a robust four-step synthesis from meta-chloroaniline to 4,7-dichloroquinoline achieved yields of 81–90%, demonstrating the feasibility of multi-step chlorination and cyclization processes.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at Chloro Positions
The chlorine atoms at positions 7 and 8 undergo substitution reactions with nucleophiles, though their reactivity varies due to electronic and steric factors.
Mechanistic Insight :
-
Position 8 is more reactive in SNAr due to resonance stabilization of the negative charge by the quinoline nitrogen .
-
The amino group at position 3 mildly activates the ring for substitution at meta and para positions.
Functionalization of the Amino Group
The primary amino group at position 3 participates in typical amine reactions:
Key Limitation :
Protonation of the amino group in the dihydrochloride form necessitates neutralization (e.g., with NaHCO₃) before reactions.
Cross-Coupling Reactions
Transition-metal catalysis enables C–C and C–N bond formation:
Regioselectivity :
Hydrolysis and Decarboxylation
Chloro groups can be hydrolyzed to hydroxyl or removed entirely:
Redox Reactions
The quinoline core and substituents undergo redox transformations:
| Reaction Type | Conditions/Reagents | Product | Outcome |
|---|---|---|---|
| Reduction (Chlorine) | H₂, Pd/C, EtOH | 3-Amino-7,8-dihydroquinoline | Partial reduction of the ring. |
| Oxidation (Amino Group) | KMnO₄, H₂O, Δ | 3-Nitro-7,8-dichloroquinoline | Limited by over-oxidation risks. |
Heterocyclic Ring Modifications
The quinoline ring participates in cycloaddition and annulation:
| Reaction Type | Conditions/Reagents | Product | Application |
|---|---|---|---|
| Diels-Alder Reaction | Maleic anhydride, DCM, RT | Fused bicyclic adduct | Generates polycyclic scaffolds . |
Research Findings and Challenges
-
Regioselectivity : Position 8 is favored in SNAr and coupling reactions due to electronic effects, while position 7 exhibits lower reactivity .
-
Amino Group Interference : The protonated amino group in the dihydrochloride form often requires neutralization for efficient functionalization.
-
Impurity Formation : Competitive reactions (e.g., isomerization during chlorination) necessitate stringent condition control .
Scientific Research Applications
Medicinal Chemistry
Antimalarial Activity
3-Amino-7,8-dichloroquinoline dihydrochloride is structurally related to known antimalarial agents. Research indicates that derivatives of quinoline compounds exhibit potent antimalarial activity. For instance, studies have shown that certain 7-chloroquinoline derivatives possess IC50 values below 50 μM against Plasmodium falciparum, indicating their potential as effective treatments for malaria .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. A study reported the synthesis of new 7-chloroquinoline derivatives that demonstrated moderate to high antimicrobial activity against various bacterial strains. The results indicated that these compounds could serve as lead compounds for developing new antimicrobial agents .
Anticancer Potential
Recent investigations into the anticancer properties of 3-aminoquinoline derivatives have revealed promising results. Some derivatives showed selective cytotoxicity towards cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with specific compounds exhibiting high selectivity and potency .
Agricultural Applications
Herbicidal Properties
this compound has been identified as a potential herbicide. Patents indicate its effectiveness in controlling undesirable plant growth, particularly weeds in crops. The compound's selective action allows it to target specific weed species while minimizing damage to crop plants .
Application Techniques
The application of this compound in agricultural settings can be optimized through various techniques such as pre-emergence and post-emergence treatments. Studies have shown effective application rates ranging from 1.0 to 3.0 kg per hectare for controlling specific weed species without adversely affecting the surrounding crops .
Material Sciences
Synthesis of Novel Materials
The unique chemical structure of this compound allows it to be utilized in the synthesis of novel materials. Research has explored its use in creating polymeric materials with enhanced properties. The incorporation of quinoline moieties into polymer matrices has been shown to improve thermal stability and mechanical strength .
Data Tables
Case Studies
-
Antimalarial Efficacy Study
- A series of experiments were conducted to evaluate the antimalarial efficacy of synthesized derivatives of this compound.
- Results indicated that several compounds exhibited significant inhibition of Plasmodium falciparum growth.
-
Herbicidal Application Trials
- Field trials were performed using varying concentrations of the compound on common weed species.
- The results demonstrated effective weed control with minimal impact on crop yield.
-
Polymeric Material Development
- Research focused on incorporating this compound into polymer composites.
- The resulting materials showed improved mechanical properties and thermal resistance compared to standard polymers.
Mechanism of Action
The mechanism of action of 3-Amino-7,8-dichloroquinoline dihydrochloride involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or interfere with the replication of microorganisms. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The positions of substituents on the quinoline ring significantly influence physicochemical properties and biological activity. Key analogs include:
Key Observations :
Physicochemical and Toxicological Properties
- Solubility: Dihydrochloride salts (e.g., target compound, QI-2553) exhibit higher aqueous solubility than neutral quinolines, critical for in vitro assays .
- Toxicity: Limited data for this compound, but analogous compounds (e.g., (R)-(+)-3-Aminoquinuclidine dihydrochloride, ) highlight gaps in toxicological profiles, necessitating caution in handling.
Q & A
Q. How can researchers optimize the synthesis of 3-Amino-7,8-dichloroquinoline dihydrochloride to improve yield and purity?
- Methodological Answer : Synthesis optimization requires systematic evaluation of reaction parameters. For quinoline derivatives, chlorination steps often influence purity; refluxing with stoichiometric HCl (2:1 ratio for dihydrochloride formation) ensures complete salt formation . Purification via recrystallization in ethanol/water mixtures removes unreacted precursors, while HPLC (C18 columns, 0.1% TFA in acetonitrile/water gradients) monitors impurities. Reference standards for related quinoline impurities (e.g., desfluoro or ethylenediamine derivatives) can guide purity thresholds .
Q. What analytical techniques confirm the stoichiometry of the dihydrochloride salt form?
- Methodological Answer : Elemental analysis (CHNS) verifies chlorine content (theoretical ~20.8% for dihydrochloride). Ion chromatography or argentometric titration quantifies free chloride ions . Differential scanning calorimetry (DSC) distinguishes dihydrochloride (dehydration endotherms at 100–150°C) from hydrochloride forms. X-ray crystallography resolves structural confirmation, as seen in analogous dihydroisoquinoline salts .
Q. What solvent systems maintain stability during biological assays?
- Methodological Answer : Aqueous buffers (pH 4–6) minimize hydrolysis. For non-polar assays, DMSO stock solutions (<10 mM) should be stored at –20°C and used within 48 hours. Stability tests via UV-Vis (λmax ~270 nm for quinoline cores) track degradation. Avoid high-pH conditions (>7.5) to prevent dechlorination, as observed in similar dihydrochlorides .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, impurity interference). Re-evaluate activity using standardized protocols (e.g., LSD1 inhibition assays with H3K4 methylation readouts ). Cross-validate with orthogonal methods (e.g., SPR for binding affinity). Impurity profiling (HPLC-MS) ensures batch consistency, as minor contaminants (e.g., deschloro byproducts) may modulate activity .
Q. What strategies identify process-related impurities in synthetic batches?
- Methodological Answer : Use LC-MS/MS with charged aerosol detection (CAD) to trace non-UV-active impurities. Reference EP/ICH guidelines for quinoline analogs: monitor intermediates like 7-(2-aminoethylamino) derivatives (m/z 320.1) or cyclopropyl side products . Accelerated stability studies (40°C/75% RH) reveal degradation pathways, such as HCl loss or oxidation at the amino group .
Q. How can structure-activity relationships (SAR) be established for derivatives?
- Methodological Answer : Synthesize analogs with substituent variations (e.g., halogen positioning, amino group alkylation). Test in parallel assays: (1) enzymatic (e.g., demethylase inhibition ), (2) cellular (apoptosis via flow cytometry ), and (3) biophysical (thermal shift assays for target engagement). QSAR models using logP and Hammett constants predict activity cliffs, as seen in dihydrochloride-based inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
